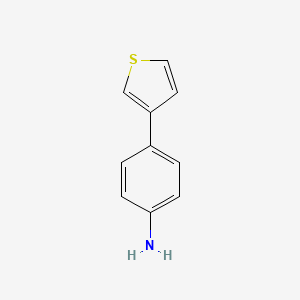

4-(Thiophen-3-yl)aniline

Vue d'ensemble

Description

“4-(Thiophen-3-yl)aniline” is a chemical compound with the molecular formula C10H9NS . It is used as a reactant in various chemical reactions .

Synthesis Analysis

“this compound” can be synthesized using several methods. For instance, it can be used as a reactant to synthesize Pd(I)–poly[4-(thiophen-3yl)-aniline] composite material by in situ polymerization and composite formation method . It can also be used to synthesize Schiff base, 2-methoxy-6-[(4-thiophene-3-yl-phenylimino)-methyl]-phenol by condensation reaction with o-vanillin .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a thiophene ring attached to an aniline group . The thiophene ring is a five-membered ring with four carbon atoms and one sulfur atom. The aniline group consists of a benzene ring attached to an amine group.

Chemical Reactions Analysis

As a reactant, “this compound” can participate in various chemical reactions. It can be used to synthesize Pd(I)–poly[4-(thiophen-3yl)-aniline] composite material by in situ polymerization and composite formation method . It can also react with o-vanillin to form a Schiff base, 2-methoxy-6-[(4-thiophene-3-yl-phenylimino)-methyl]-phenol .

Physical and Chemical Properties Analysis

“this compound” is a solid substance with a melting point of 99-103 °C (lit.) . Its empirical formula is C10H9NS and it has a molecular weight of 175.25 .

Applications De Recherche Scientifique

Corrosion Inhibition

4-(Thiophen-3-yl)aniline derivatives have been studied for their corrosion inhibition properties. For instance, a thiophene Schiff base compound demonstrated efficient corrosion inhibition on mild steel in acidic environments, suggesting potential applications in corrosion prevention (Daoud, Douadi, Issaadi, & Chafaa, 2014) (Daoud et al., 2014).

Material Synthesis and Characterization

The compound has been used in the synthesis and characterization of metal(II) thiophenyl Schiff base complexes. These complexes exhibited magnetic and thermal properties, suggesting applications in material science and possibly electronics (Osowole, 2011) (Osowole, 2011).

Electroluminescence

A class of emitting amorphous molecular materials, including derivatives of this compound, has been developed. These materials exhibit color-tunable emitting properties and have potential use in organic electroluminescent (EL) devices (Doi, Kinoshita, & Shirota, 2003) (Doi, Kinoshita, & Shirota, 2003).

Fluorescence Sensing

Novel thiophene substituted 1,3,4-oxadiazoles derivatives, related to this compound, have been studied for their potential in fluorescence-based sensing of aniline, which can be significant in environmental monitoring and analytical chemistry (Naik, Khazi, & Malimath, 2018) (Naik, Khazi, & Malimath, 2018).

Biosensor Development

Thienylpyrrole derivatives, including analogs of this compound, have been used in biosensing applications. These derivatives exhibit distinct electrochromic properties and have been utilized in the development of biosensors (Ayranci, Soğancı, Guzel, Demirkol, Ak, & Timur, 2015) (Ayranci et al., 2015).

Electrochromic Materials

This compound has been incorporated into novelelectrochromic materials. These materials, synthesized using different thiophene derivatives, exhibit promising optical contrasts and fast switching speeds, making them suitable for applications in NIR region electrochromic devices (Li, Liu, Ju, Zhang, & Zhao, 2017) (Li et al., 2017).

Fluorescent and Metal Ion Sensitive Materials

A novel, fluorescent, and metal ion-sensitive monomer derived from this compound has been developed. This monomer exhibits potential for selective sensing of metal ions due to its smart fluorescent and electrochemical features (Ayranci & Ak, 2016) (Ayranci & Ak, 2016).

Crystal Structure Studies

This compound derivatives have been studied for their crystal structures, providing insights into their chemical properties and potential applications in material science and pharmaceuticals (Su, Wang, Liu, & Li, 2013) (Su, Wang, Liu, & Li, 2013).

Cationic Allylnickel(II) Complexes

The compound has been used in synthesizing cationic allylnickel(II) complexes with labile N,S-donor ligands. These complexes have potential applications in catalysis and material science (Belkhiria, Mechria, Dridi, Cruz, Gomes, & Msaddek, 2018) (Belkhiria et al., 2018).

Nonlinear Optical Limiting

Derivatives of this compound have been explored for nonlinear optical limiting, making them suitable for use in optoelectronic devices aimed at protecting human eyes and optical sensors (Anandan, Manoharan, Narendran, Girisun, & Asiri, 2018) (Anandan et al., 2018).

Porous Polymer Networks

A porous polymer synthesized using this compound derivatives showed high catalytic activity, suggesting its use in environmental remediation and catalysis (Wei, Lu, Wang, Yang, Chen, & Nie, 2018) (Wei et al., 2018).

Adsorbents for Water Sample Extraction

Poly(indole-co-thiophene) modified with Fe3O4 nanoparticles has been used for the extraction of aniline derivatives from water samples, demonstrating potential in environmental analysis (Ebrahimpour, Amiri, Baghayeri, Rouhi, & Lakouraj, 2017) (Ebrahimpour et al., 2017).

Electrochemical Synthesis for Solar Cell Applications

A novel monomer based on this compound was synthesized for use in electrochemical polymerization. The resulting polymer demonstrated potential as a counter electrode in dye-sensitized solar cells, indicating its relevance in renewable energy technologies (Shahhosseini, Nateghi, Kazemipour, & Zarandi, 2016) (Shahhosseini et al., 2016).

Cytotoxicity Studies for Pharmaceutical Applications

N-thiophenoyl-N'-substituted phenyl thiocarbamide derivatives, related to this compound, have been synthesized and studied for their cytotoxicity. These studies contribute to understanding the pharmaceutical potential of these compounds in cancer therapy (Pandey, Pratap, Marverti, Kaur, & Jasinski, 2019) (Pandey et al., 2019).

Rare Earth Metal Complexes

The compound has been utilized in the synthesis of rare earth metal complexes bearing thiophene-amido ligands. These complexes have potential applications in catalysis and materials science (Wang, Cui, Miao, Li, & Huang, 2007) (Wang et al., 2007).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

It is known that this compound can be used as a reactant in the synthesis of various other compounds , suggesting that its targets could be diverse depending on the specific reactions it is involved in.

Mode of Action

The mode of action of 4-(Thiophen-3-yl)aniline is primarily through its role as a reactant in the synthesis of other compounds . For example, it can be used to synthesize Pd(I)–poly[4-(thiophen-3yl)-aniline] composite material by in situ polymerization and composite formation method . It can also participate in the condensation reaction with o-vanillin to form a Schiff base .

Result of Action

The molecular and cellular effects of this compound’s action would largely depend on the specific compounds it helps synthesize . As such, its effects can be diverse and context-dependent.

Analyse Biochimique

Biochemical Properties

4-(Thiophen-3-yl)aniline plays a significant role in biochemical reactions. It can act as a reactant to synthesize various composite materials and Schiff bases . In biochemical contexts, it interacts with enzymes and proteins, facilitating reactions that are crucial for cellular functions. For instance, it can be used to synthesize Pd(I)–poly[4-(thiophen-3-yl)-aniline] composite material through in situ polymerization . These interactions are primarily based on the compound’s ability to form stable complexes with biomolecules, influencing their activity and stability.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of certain genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, its impact on cell signaling pathways can lead to changes in cellular responses to external stimuli, affecting processes such as cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites . These interactions can affect the levels of metabolites within cells, influencing metabolic flux and overall cellular metabolism. The compound’s role in these pathways highlights its potential as a modulator of metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions determine the compound’s localization and accumulation within different cellular compartments, affecting its biological activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization influences the compound’s interactions with biomolecules and its overall biological effects. For instance, its presence in the nucleus can affect gene expression, while its localization in the cytoplasm can modulate metabolic processes.

Propriétés

IUPAC Name |

4-thiophen-3-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NS/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-7H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYPDHLDQINBFPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90399657 | |

| Record name | 4-(Thiophen-3-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

834884-74-1 | |

| Record name | 4-(Thiophen-3-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Thiophen-3-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

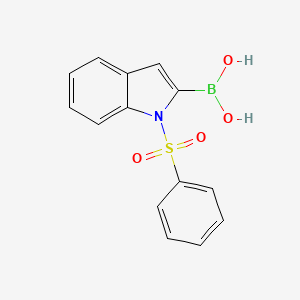

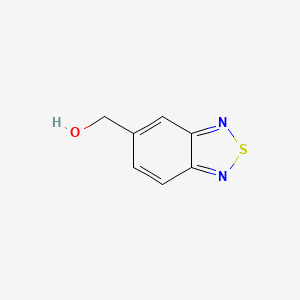

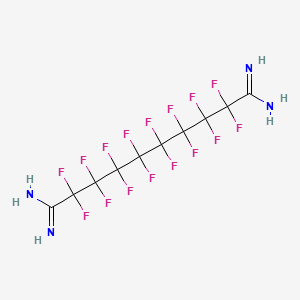

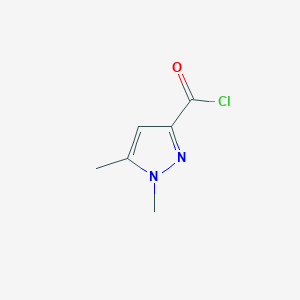

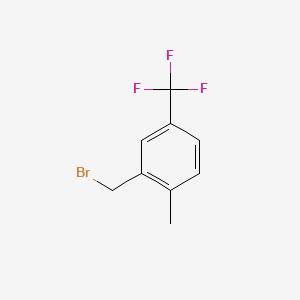

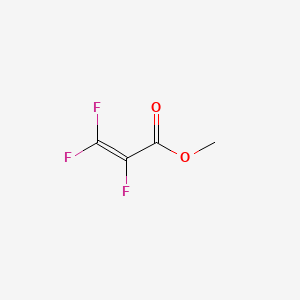

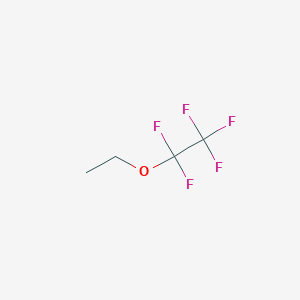

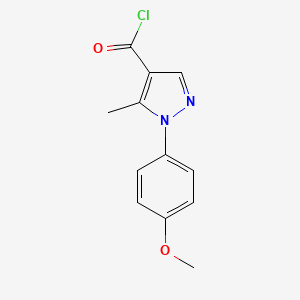

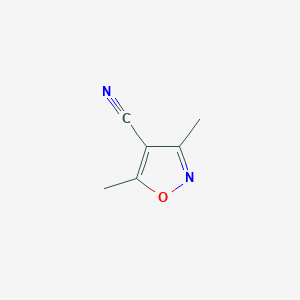

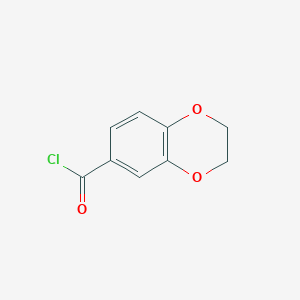

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-(Thiophen-3-yl)aniline contribute to the stability of Zn-doped WO3 in photoelectrochemical systems?

A1: Research indicates that both this compound (PThA) and the [Fe(CN)6]4- ion contribute to the stability of Zn-doped WO3 surfaces in aqueous systems. [, ] While the exact mechanism is not fully elucidated, the adsorption of both PThA and [Fe(CN)6]4- onto the Zn-doped WO3 surface is suggested to play a role. This adsorption might limit direct contact between the Zn-doped WO3 and the aqueous environment, thus enhancing its stability. Further research is needed to fully understand the interaction dynamics at the interface.

Q2: What is the significance of the "p-p junction straddling gap" observed in Zn-doped WO3 / Poly this compound assemblies?

A2: The formation of a "p-p junction straddling gap" in Zn-doped WO3 / Poly this compound (PThA) assemblies is crucial for their photoelectrochemical activity. [, ] This specific type of junction facilitates charge transfer between the inorganic (Zn-doped WO3) and organic (PThA) components via a hole transfer mechanism. This means that upon light absorption, the generated holes in the Zn-doped WO3 can easily migrate to PThA, promoting charge separation and enhancing photocatalytic efficiency.

Q3: How does this compound behave as a ligand in coordination chemistry?

A3: this compound can act as a starting material for the synthesis of Schiff base ligands. [] For example, it reacts with o-vanillin to form a tridentate ONS Schiff base ligand. This ligand coordinates to various metal ions like Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Pd(II), forming complexes with different geometries. The presence of the thiophene ring in the ligand structure can influence the electronic properties and potentially the catalytic activity of the resulting metal complexes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-Nitro-4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1351020.png)

![5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B1351024.png)

![[1-(Phenylsulfonyl)-1H-Indol-3-Yl]Methanol](/img/structure/B1351034.png)